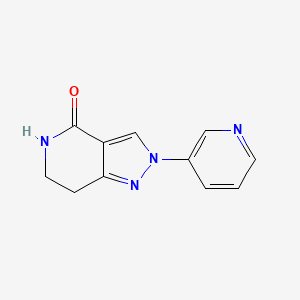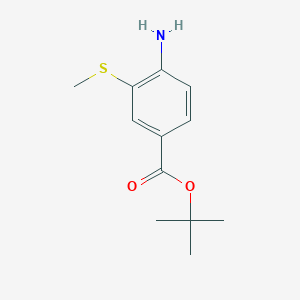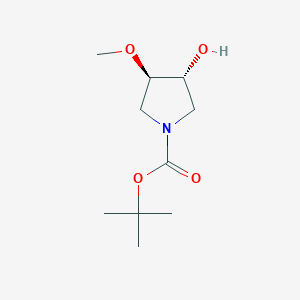![molecular formula C17H21NO3 B2659035 N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,2-dimethylpropanamide CAS No. 2097902-21-9](/img/structure/B2659035.png)
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,2-dimethylpropanamide” is a furan-2-carboxamide derivative and structurally related to fentanyl . It’s also known as furanylfentanyl .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 1-allyl-4,5-di(furan-2-yl)-2-phenyl-1H-imidazole was synthesized starting from 4,5-di(furan-2-yl)-2-phenyl-1H-imidazole with a 59.1% yield using NaH as a bound acid agent . Another example is the synthesis of N-(furan-2-yl)-1-(5-substituted) phenyl-1,3,4-oxadiazol-2-yl methanimines .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as Fourier infrared spectroscopy, high-resolution mass spectroscopy, nuclear magnetic resonance spectroscopy, and X-ray diffraction . The character of the H-1 orbital is of σ (bonding) type and that of the LUMO is of σ* (antibonding) type .Chemical Reactions Analysis
While specific chemical reactions involving “N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,2-dimethylpropanamide” are not available, reactions of similar compounds have been reported. For example, the reaction of aromatic diamine monomer with tetracarboxylic dianhydrides has been used to synthesize novel polyimides .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the resulting polyimides had inherent viscosities of 0.38 and 0.35 dL g−1 . They showed high solubility in polar organic solvents, such as NMP, DMAc, DMSO, and DMF at room temperature .Scientific Research Applications
Biomass-Derived Chemicals
Furan derivatives, like the one , are increasingly recognized for their potential as renewable biomass resources. They can serve as substitutes for petroleum-based building blocks in the production of plastics and fine chemicals. The process developed by Román‐Leshkov et al. (2006) demonstrates the efficient production of hydroxymethylfurfural from fructose, highlighting the role of furan derivatives in sustainable chemistry (Román‐Leshkov, Chheda, & Dumesic, 2006).
Antiprotozoal Potential
A study by Krake et al. (2017) investigated novel inhibitors of Plasmodium falciparum based on 2,5-disubstituted furans. This research indicates that furan derivatives may hold potential in the development of new treatments for malaria, a significant global health challenge (Krake et al., 2017).
Chemical Synthesis and Modifications
The work of Guizzardi et al. (2000) explores the photochemical preparation of 2-dimethylaminophenylfurans, demonstrating the versatility of furan compounds in chemical synthesis. This research underscores the adaptability of furan derivatives in the creation of various chemical structures (Guizzardi, Mella, Fagnoni, & Albini, 2000).
Renewable Energy Sources
Nakagawa, Tamura, and Tomishige (2013) delve into the catalytic reduction of biomass-derived furanic compounds with hydrogen. Their research contributes to the growing field of renewable energy, showcasing the potential of furan derivatives in biofuel production and other energy applications (Nakagawa, Tamura, & Tomishige, 2013).
Flavor and Fragrance Industry
Zabetakis, Gramshaw, and Robinson (1999) reviewed the role of dimethyl-4-hydroxy-2H-furan-3-one and its derivatives in flavor and fragrance. This indicates that furan derivatives can significantly impact the food and perfume industries, contributing to aroma and taste (Zabetakis, Gramshaw, & Robinson, 1999).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-17(2,3)16(20)18-11-14(19)12-6-8-13(9-7-12)15-5-4-10-21-15/h4-10,14,19H,11H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZXKQOKDMKGMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC(C1=CC=C(C=C1)C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,2-dimethylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(2-methoxypyrimidin-5-yl)methanone](/img/structure/B2658952.png)

![2,3-dimethoxy-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2658956.png)
![2-(butylthio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2658957.png)



![1-ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B2658964.png)

![2-[(cyclohexylcarbonyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B2658966.png)
![[1-(2-Phenylmethoxyethyl)piperidin-4-yl]methanol;hydrochloride](/img/structure/B2658968.png)
![[3-[(2,4-dichlorobenzoyl)oxymethyl]-4-oxo-2H-thiochromen-3-yl]methyl 2,4-dichlorobenzoate](/img/structure/B2658970.png)
![Benzyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate](/img/structure/B2658972.png)
![[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2658973.png)